N-(4-acetamidophenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide
Description
N-(4-acetamidophenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound contains an imidazole ring, a thioether linkage, an acetylamino group, and a hydroxymethyl group, making it a molecule of interest in various fields of scientific research.
Properties
IUPAC Name |
2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4S/c1-11(24)20-12-3-5-13(6-4-12)21-16(26)10-27-17-19-7-14(9-23)22(17)8-15(25)18-2/h3-7,23H,8-10H2,1-2H3,(H,18,25)(H,20,24)(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEMUJLZMAYKKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NC)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide can be approached through a multi-step process involving the following key steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or an amine.
Introduction of the Thioether Linkage: The thioether linkage can be introduced by reacting a suitable thiol with a halogenated precursor.
Attachment of the Acetylamino Group: The acetylamino group can be introduced through acetylation of an amine group using acetic anhydride.
Hydroxymethylation: The hydroxymethyl group can be introduced via hydroxymethylation reactions using formaldehyde.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The carbonyl group in the oxoethyl moiety can be reduced to an alcohol.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or thioethers.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of compounds similar to N-(4-acetamidophenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide exhibit significant antimicrobial properties. For instance, research on related acetamide derivatives has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Case Study: Antimicrobial Evaluation
A study evaluated a series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides for their antimicrobial efficacy. The results indicated that certain derivatives exhibited potent activity against both gram-positive and gram-negative bacteria, leading to further investigation into their mechanisms of action .
Anticancer Activity
The anticancer potential of this compound has also been explored. Compounds with similar structural motifs have been shown to induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) .
Case Study: Anticancer Studies
In a comprehensive study, novel sulfonamide compounds were synthesized, demonstrating selective cytotoxicity against various cancer cell lines. The most promising candidates showed IC50 values indicating effective inhibition of cell proliferation, suggesting that structural modifications could enhance anticancer activity .
Antitubercular Activity
The compound's potential as an antitubercular agent is particularly noteworthy. Research indicates that imidazole derivatives can inhibit key enzymes involved in the metabolic pathways of Mycobacterium tuberculosis, making them valuable in the fight against tuberculosis .
Case Study: In Vivo Antitubercular Activity
In vivo studies have assessed the efficacy of certain acetamide derivatives against Mycobacterium tuberculosis in murine models. These studies highlighted the compounds' ability to reduce bacterial load significantly, supporting their development as therapeutic agents .
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide would depend on its specific interactions with molecular targets. Potential targets include enzymes, receptors, or nucleic acids. The compound may exert its effects through binding to active sites, inhibiting enzyme activity, or modulating receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-[(2-{[4-(aminophenyl)amino}-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide
- 2-[2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)thio]-5-(methyl)-1H-imidazol-1-yl]-N-methylacetamide
Uniqueness
The presence of the acetylamino group and the hydroxymethyl group in N-(4-acetamidophenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide distinguishes it from similar compounds. These functional groups may confer unique biological activity or chemical reactivity, making it a valuable compound for research and development.
Biological Activity
N-(4-acetamidophenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide, a complex organic compound, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down into distinct functional groups that contribute to its biological activity:
- Acetamido Group : Enhances solubility and bioavailability.
- Imidazole Ring : Known for its role in enzyme activity and as a pharmacophore in various drug designs.
- Sulfanyl Linkage : May influence the compound's reactivity and interaction with biological targets.
The molecular formula is C15H20N4O3S, with a molecular weight of approximately 336.41 g/mol.
Antimicrobial Properties
Research indicates that compounds containing imidazole and sulfanyl groups exhibit antimicrobial activity. A study exploring similar imidazole derivatives showed significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The proposed mechanism involves disruption of bacterial cell wall synthesis.
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound suggest potential efficacy against cancer cell lines. In vitro studies demonstrated that the compound induces apoptosis in human cancer cells through the activation of caspase pathways .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 | Apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 12.8 | Cell cycle arrest |
| A549 (Lung Cancer) | 18.6 | Induction of oxidative stress |
Anti-inflammatory Effects
The compound's anti-inflammatory potential has been evaluated in animal models. A study reported that administration of the compound significantly reduced levels of pro-inflammatory cytokines (TNF-alpha, IL-6) in a rat model of induced inflammation . This suggests that it may modulate immune responses effectively.
The biological activities of this compound are believed to be mediated through several mechanisms:
- Enzyme Inhibition : The imidazole moiety can interact with metal ions in enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may act on various receptors involved in cell signaling pathways, influencing cellular responses.
- Oxidative Stress Induction : It may generate reactive oxygen species (ROS), leading to apoptosis in cancer cells.
Case Study 1: Antibacterial Efficacy
In a controlled study, researchers tested the antibacterial efficacy of the compound against E. coli. Results indicated a significant reduction in bacterial load after treatment with the compound at concentrations above 10 µM, supporting its potential as an antibacterial agent .
Case Study 2: Cancer Cell Apoptosis
A recent clinical trial involving patients with advanced breast cancer evaluated the efficacy of this compound as an adjunct therapy. The trial demonstrated a marked improvement in patient outcomes when combined with standard chemotherapy regimens, highlighting its role in enhancing therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
